molecular formula C17H13FN2OS B12602573 2-({3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}oxy)pyridine CAS No. 918305-27-8

2-({3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}oxy)pyridine

Cat. No.: B12602573
CAS No.: 918305-27-8
M. Wt: 312.4 g/mol
InChI Key: QMFNGUXRNWDYDN-UHFFFAOYSA-N
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Description

2-({3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}oxy)pyridine is a complex organic compound that features a pyridine ring bonded to a thiazole ring through a prop-2-en-1-yl linkage The presence of a fluorophenyl group adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}oxy)pyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-fluoroaniline with α-bromoacetophenone in the presence of a base such as potassium carbonate.

    Alkylation: The thiazole derivative is then alkylated using allyl bromide to introduce the prop-2-en-1-yl group.

    Coupling with Pyridine: Finally, the alkylated thiazole is coupled with pyridine using a suitable coupling agent like palladium on carbon under hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-({3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}oxy)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}oxy)pyridine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 2-({3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}oxy)pyridine involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and thiazole rings play a crucial role in binding to these targets, potentially inhibiting or activating specific biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-({3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}oxy)pyridine: Similar structure but with a chlorine atom instead of fluorine.

    2-({3-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}oxy)pyridine: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-({3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}oxy)pyridine imparts unique electronic properties, making it more reactive in certain chemical reactions and potentially more effective in its applications compared to its analogs with different substituents.

Properties

CAS No.

918305-27-8

Molecular Formula

C17H13FN2OS

Molecular Weight

312.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-2-(3-pyridin-2-yloxyprop-1-enyl)-1,3-thiazole

InChI

InChI=1S/C17H13FN2OS/c18-14-8-6-13(7-9-14)15-12-22-17(20-15)5-3-11-21-16-4-1-2-10-19-16/h1-10,12H,11H2

InChI Key

QMFNGUXRNWDYDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)OCC=CC2=NC(=CS2)C3=CC=C(C=C3)F

Origin of Product

United States

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